Cas no 1803567-02-3 (methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride)

methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
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methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-192858-10.0g |
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 10g |
$450.0 | 2023-05-31 | |
Enamine | EN300-192858-0.05g |
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 0.05g |
$23.0 | 2023-09-17 | |
1PlusChem | 1P01BHD7-10g |
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 10g |
$618.00 | 2024-06-18 | |
Enamine | EN300-192858-5g |
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 5g |
$255.0 | 2023-09-17 | |
Aaron | AR01BHLJ-500mg |
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 500mg |
$67.00 | 2025-02-09 | |
1PlusChem | 1P01BHD7-100mg |
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 100mg |
$74.00 | 2025-03-19 | |
1PlusChem | 1P01BHD7-500mg |
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 500mg |
$121.00 | 2025-03-19 | |
A2B Chem LLC | AW14539-100mg |
Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 100mg |
$72.00 | 2024-04-20 | |
A2B Chem LLC | AW14539-10g |
Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 10g |
$509.00 | 2024-04-20 | |
Aaron | AR01BHLJ-50mg |
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride |
1803567-02-3 | 95% | 50mg |
$57.00 | 2025-03-30 |
methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride Related Literature
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Additional information on methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride
Methyl 2-amino-4-bromo-5-fluorobenzoate Hydrochloride (CAS No. 1803567-02-3): A Comprehensive Overview
Methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride, identified by its CAS number 1803567-02-3, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its versatile applications in drug development and synthetic chemistry. Its unique structural features, comprising an amino group, bromine substituent, and fluorine atom on a benzoate backbone, make it a valuable intermediate in the synthesis of various bioactive molecules.
The methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride structure is characterized by its ability to participate in diverse chemical reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and condensation processes. These properties are particularly useful in the construction of complex molecular frameworks, which are essential for developing novel therapeutic agents. The hydrochloride salt form enhances the compound's solubility and stability, making it more accessible for pharmaceutical applications.
In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of the fluorine atom in 2-amino-4-bromo-5-fluorobenzoate hydrochloride contributes to these advantages, making it a preferred building block for medicinal chemists. Furthermore, the bromine substituent provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted by therapeutic drugs. The amino and carboxylate groups in methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride allow for the formation of hydrogen bonds and ionic interactions with key residues in kinase active sites. This interaction can be further modulated by introducing additional functional groups or by derivatizing the benzoate core.
Recent studies have highlighted the potential of fluorinated benzoates as scaffolds for antiviral and anticancer agents. For instance, derivatives of 2-amino-4-bromo-5-fluorobenzoate hydrochloride have shown promising activity against various viral strains by inhibiting viral protease enzymes. The fluorine atom's ability to enhance binding affinity and reduce susceptibility to metabolic degradation makes these compounds particularly attractive for drug development.
The pharmaceutical industry has also explored the use of this compound in the synthesis of central nervous system (CNS) drugs. The lipophilicity imparted by the methyl ester group and the electronegative nature of fluorine contribute to improved blood-brain barrier penetration. This property is crucial for developing treatments for neurological disorders where drug delivery across the blood-brain barrier is challenging.
Synthetic methodologies for preparing methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride have been optimized to ensure high yields and purity. Common synthetic routes involve halogenation of pre-existing aromatic compounds followed by nucleophilic substitution with fluorinating agents. The use of protecting groups and careful control of reaction conditions are essential to achieve the desired product without unwanted side reactions.
The compound's stability under various storage conditions is another critical factor that makes it suitable for industrial applications. The hydrochloride salt form exhibits good stability at room temperature and under controlled humidity conditions, ensuring that it remains viable for extended periods without degradation.
In conclusion, methyl 2-amino-4-bromo-5-fluorobenzoate hydrochloride (CAS No. 1803567-02-3) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and chemical properties make it an invaluable intermediate for synthesizing a wide range of bioactive molecules. As research continues to uncover new applications for fluorinated aromatic compounds, this compound is likely to remain at the forefront of drug discovery efforts.
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